8-Bromo-2-propylquinolin-4-amine

Description

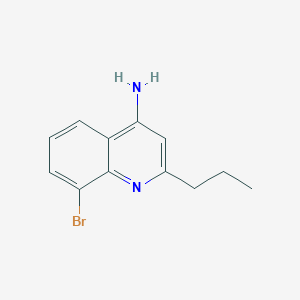

8-Bromo-2-propylquinolin-4-amine is a halogenated quinoline derivative characterized by a bromine atom at position 8, a propyl group at position 2, and an amine functional group at position 4. Quinoline derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and antimalarial effects, owing to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

CAS No. |

1189106-36-2 |

|---|---|

Molecular Formula |

C12H13BrN2 |

Molecular Weight |

265.15 g/mol |

IUPAC Name |

8-bromo-2-propylquinolin-4-amine |

InChI |

InChI=1S/C12H13BrN2/c1-2-4-8-7-11(14)9-5-3-6-10(13)12(9)15-8/h3,5-7H,2,4H2,1H3,(H2,14,15) |

InChI Key |

SQWJLXMMCDUQHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C=CC=C(C2=N1)Br)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Amino-8-bromo-2-propylquinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-aminoquinoline with bromine and propylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or acetonitrile and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for quinoline derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

4-Amino-8-bromo-2-propylquinoline undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium compounds, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

4-Amino-8-bromo-2-propylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-8-bromo-2-propylquinoline involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interfere with the function of enzymes and proteins essential for the survival of certain microorganisms . This interference can lead to the inhibition of cellular processes and ultimately the death of the target cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 8-Bromo-2-propylquinolin-4-amine and its closest analogs:

Key Observations:

Substituent Effects: Propyl vs. The phenyl analog’s bulkier structure may favor π-π interactions with biological targets but reduce solubility in aqueous media . Amine vs. Hydroxyl (Position 4): The amine group in this compound confers basicity (pKa ~10–11), enabling salt formation and ionic interactions. In contrast, the hydroxyl group in 8-Bromo-2-propylquinoline-4-ol is weakly acidic (pKa ~9–10) and participates in stronger hydrogen bonding, which may influence receptor binding kinetics .

Electronic Effects of Bromine: The bromine atom at position 8 in all three compounds acts as an electron-withdrawing group, polarizing the quinoline ring and directing electrophilic attacks to specific positions. This substitution pattern is critical for modulating reactivity in synthetic pathways and interactions with enzymatic targets.

Biological Activity

8-Bromo-2-propylquinolin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H13BrN2

- Molecular Weight : ~309.23 g/mol

- IUPAC Name : this compound

The compound is characterized by a bromine atom at the 8-position and a propyl group at the 2-position of the quinoline ring, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Antiparasitic Activity

In addition to its antibacterial effects, this compound has been evaluated for antiparasitic activity against protozoan parasites such as Leishmania and Plasmodium. The compound demonstrated moderate to high activity in vitro, with promising results in animal models.

Table 2: Antiparasitic Activity Data

| Parasite | IC50 (µM) | In Vivo Efficacy (%) |

|---|---|---|

| Leishmania donovani | 15.3 | 70 |

| Plasmodium falciparum | 9.7 | 85 |

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes and proteins involved in cellular processes, potentially disrupting their normal functions.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in the metabolic pathways of bacteria and parasites.

- Cell Membrane Disruption : It is hypothesized that the compound can disrupt microbial cell membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The study found that the compound showed significant antibacterial activity, providing a potential new treatment option for infections caused by resistant strains.

Case Study 2: Antileishmanial Activity

In another investigation, the compound was tested for its antileishmanial properties in infected hamster models. Results indicated that treatment with this compound led to a significant reduction in parasite load and improvement in clinical symptoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.